molecular formula C13H15NO2 B14356331 N,N-Diethylbenzofuran-2-carboxamide CAS No. 91956-97-7

N,N-Diethylbenzofuran-2-carboxamide

Katalognummer: B14356331
CAS-Nummer: 91956-97-7
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: IGWDKCLFESDDEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethylbenzofuran-2-carboxamide is a chemical compound belonging to the benzofuran family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylbenzofuran-2-carboxamide typically involves the amidation of benzofuran-2-carboxylic acid with diethylamine. This reaction can be catalyzed by various agents, including carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wirkmechanismus

The mechanism of action of N,N-Diethylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects may be attributed to its ability to modulate neurotransmitter receptors or inhibit oxidative stress pathways. The compound may also interact with enzymes or proteins involved in inflammation or cell proliferation, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Diethylbenzofuran-2-carboxamide is unique due to the presence of diethyl groups, which can influence its lipophilicity, solubility, and interaction with biological targets. These properties may enhance its potential as a therapeutic agent or chemical intermediate compared to other benzofuran derivatives .

Eigenschaften

CAS-Nummer

91956-97-7

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

N,N-diethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C13H15NO2/c1-3-14(4-2)13(15)12-9-10-7-5-6-8-11(10)16-12/h5-9H,3-4H2,1-2H3

InChI-Schlüssel

IGWDKCLFESDDEQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=CC2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.